Ethyl 3-hydroxy-4,4,4-trifluorobutyrate
Overview
Description
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C6H9F3O3. It is a derivative of butanoic acid, where the hydrogen atoms at the fourth carbon are replaced by fluorine atoms, and the hydroxyl group is attached to the third carbon. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is utilized in the pharmaceutical industry for the synthesis of various drugs.
Mode of Action
Biochemical Pathways
It is known that the compound can be synthesized from Grignard reagent derived from 3-chloro-1,1,1-trifluoropropane .
Pharmacokinetics
Result of Action
It is known that the compound is used in the early stages of drug discovery and development.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition are advised. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak . Furthermore, this compound can be used as a tracer in environmental studies due to its distinctive chemical signature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-4,4,4-trifluorobutyrate typically involves the following steps:
Starting Materials: The process begins with the reaction of hydrogen fluoride and ethanol at temperatures below 0°C.
Intermediate Formation: Trifluoropropanoic acid is slowly added to the reaction mixture, resulting in the formation of 3-hydroxy-4,4,4-trifluorobutanoic acid.
Esterification: Under high vacuum conditions, the intermediate is reacted with an esterifying agent to produce this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain low temperatures and high vacuum to prevent decomposition and side reactions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3-oxo-4,4,4-trifluorobutanoic acid.
Reduction: Formation of 3-hydroxy-4,4,4-trifluorobutanol.
Substitution: Formation of various substituted butyrates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Utilized in the development of drugs with enhanced metabolic stability and bioavailability.
Comparison with Similar Compounds
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluorobutyrate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 3-hydroxy-4,4,4-trifluorobutanoate: A stereoisomer with different spatial arrangement of atoms, affecting its reactivity and biological activity.
Uniqueness: The presence of both a hydroxyl group and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h4,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEDFBKLJILTMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958382 | |
Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372-30-5 | |
Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate in the context of the research and what challenges are associated with its production?
A1: this compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis often faces challenges in achieving high enantiomeric purity, a crucial factor in drug efficacy and safety. The research demonstrates a novel biocatalytic approach for the enantioselective synthesis of (R)-Ethyl 3-hydroxy-4,4,4-trifluorobutyrate, addressing the limitations of conventional methods. []
Q2: How does the research leverage enzymatic activity to overcome the challenges in producing this compound?
A2: The research utilizes a coupled-enzyme system involving a ketoreductase from Bacillus pumilus Phe-C3 and a glucose dehydrogenase from Bacillus subtilis BGSC 1A1. This system facilitates the enantioselective reduction of Ethyl 3-keto-4,4,4-trifluorobutyrate to (R)-Ethyl 3-hydroxy-4,4,4-trifluorobutyrate. The key innovation lies in the efficient recycling of the cofactor NADPH, achieved through the coupled glucose dehydrogenase, which significantly enhances the reaction efficiency and enables a high total turnover number (TTN) of 4,200 mol/mol. [] This approach offers a sustainable and cost-effective alternative to traditional methods.
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